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molecular formula C11H10OS B1363729 2-(4-Methoxyphenyl)thiophene CAS No. 42545-43-7

2-(4-Methoxyphenyl)thiophene

Cat. No. B1363729
M. Wt: 190.26 g/mol
InChI Key: TWKDIVDAGCWHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05156774

Procedure details

23.30 g of thiophene (0.277 mole) and 140 ml of dry THF were introduced into a 500 ml three-necked round bottom flask placed under nitrogen; after cooling to -20° C., 160 ml of butyllithium (46 M/1 in hexane) were run in slowly; the temperature was allowed to return to 0° C.; time 2 hours 30 min. 34.6 g (0.254 M) of ZnCl2 and 275 ml of dry THF were charged under nitrogen into a one-liter three-necked vessel with mechanical stirring. After allowing to dissolve, the above solution was run in over 30 min; the reaction was slightly exothermic. 20 ml of THF were added again for rinsing. 0.3907 g (6.80 ×10-4 mole) of Pd(DBA)2, 0.714 g (2.72 ×103 mole) of TPP and 220 ml of dry THF were charged into a 2 liter three-necked vessel placed under nitrogen; after allowing to react (10 min), 45.9 g (0.245 mole) of para-bromoanisole were added and the above solution was run in at normal temperature; heating under reflux was carried out for 16 hours. After allowing to cool, water was added and the mixture was extracted with ethyl acetate; the material was washed with water, dried over MgSO4 and was evaporated down; a solid was recovered. 27.3 g of a solid were obtained by recrystallization (melting point: 111° C.) (2-paramethoxyphenylthiophene).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45.9 g
Type
reactant
Reaction Step Five
Name
Quantity
275 mL
Type
reactant
Reaction Step Six
Name
Quantity
34.6 g
Type
catalyst
Reaction Step Six
Name
Quantity
220 mL
Type
reactant
Reaction Step Seven
Quantity
0.3907 g
Type
catalyst
Reaction Step Seven
Name
Yield
58.6%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C1COCC1.C([Li])CCC.Br[C:17]1[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=1>[Cl-].[Cl-].[Zn+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].O>[CH3:24][O:23][C:20]1[CH:21]=[CH:22][C:17]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[CH:18][CH:19]=1 |f:4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
23.3 g
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
140 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
160 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
45.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Step Six
Name
Quantity
275 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
34.6 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Seven
Name
Quantity
220 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.3907 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to 0° C.
CUSTOM
Type
CUSTOM
Details
time 2 hours 30 min
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
CUSTOM
Type
CUSTOM
Details
was run in over 30 min
Duration
30 min
WASH
Type
WASH
Details
for rinsing
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the material was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
was evaporated down
CUSTOM
Type
CUSTOM
Details
a solid was recovered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: PERCENTYIELD 58.6%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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